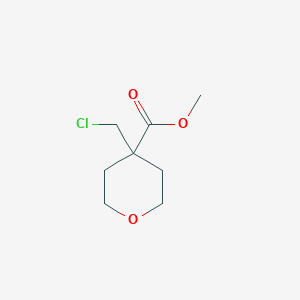

Methyl 4-(chloromethyl)oxane-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

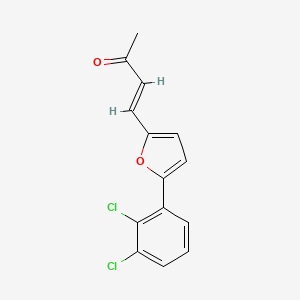

“Methyl 4-(chloromethyl)oxane-4-carboxylate” is a chemical compound with the CAS Number: 2248364-99-8 . It has a molecular weight of 192.64 and its IUPAC name is methyl 4-(chloromethyl)tetrahydro-2H-pyran-4-carboxylate .

Molecular Structure Analysis

The InChI code for “Methyl 4-(chloromethyl)oxane-4-carboxylate” is 1S/C8H13ClO3/c1-11-7(10)8(6-9)2-4-12-5-3-8/h2-6H2,1H3 . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación

Ring Expansion and Rearrangement

Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a closely related compound, undergoes ring expansion and rearrangement to produce derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate. These derivatives are further processed through acid-catalyzed ring contraction, leading to the formation of methyl 1-carbamoyl-2-methylpyrrole-3-carboxylate, demonstrating the compound's utility in synthesizing heterocyclic structures (Bullock et al., 1972).

Environmental Degradation of Pollutants

The degradation of chloroaromatic compounds, significant industrial pollutants, into less harmful substances illustrates another application. Specifically, 4-chlorocatechol, a degradation product of chloroaromatics, can be transformed by soil and water microorganisms through the 3-oxoadipate pathway, highlighting the compound's role in environmental detoxification (Blasco et al., 1995).

Synthesis of Liquid Crystalline Polysiloxanes

In the field of material science, derivatives of Methyl 4-(chloromethyl)oxane-4-carboxylate have been utilized in synthesizing ferroelectric side chain liquid crystalline polysiloxanes. These materials display a variety of mesomorphic behaviors and have potential applications in advanced display technologies (Hsiue & Chen, 1995).

Total Synthesis of Natural Products

The compound also plays a critical role in the total synthesis of natural products. For instance, it has been used in the synthesis of racemic and optically active coronafacic acids, demonstrating its utility in complex organic synthesis and the production of biologically active compounds (Ohira, 1984).

Catalysis and Chemical Transformations

Methyl 4-(chloromethyl)oxane-4-carboxylate and its derivatives are instrumental in catalytic processes and chemical transformations. They have been used in dirhodium(II)-catalyzed C-H insertion reactions, demonstrating their importance in efficient and selective organic synthesis (Yakura et al., 1999).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 4-(chloromethyl)oxane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO3/c1-11-7(10)8(6-9)2-4-12-5-3-8/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHZHSMSZAGZDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-N-(3-fluoro-4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2877487.png)

![N-((5-phenylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2877489.png)

![2-chloro-N-(4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-yl)acetamide](/img/structure/B2877495.png)

![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2877496.png)

![[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2877502.png)

![N,N-dimethyl-2-{[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}cyclopentan-1-amine](/img/structure/B2877505.png)